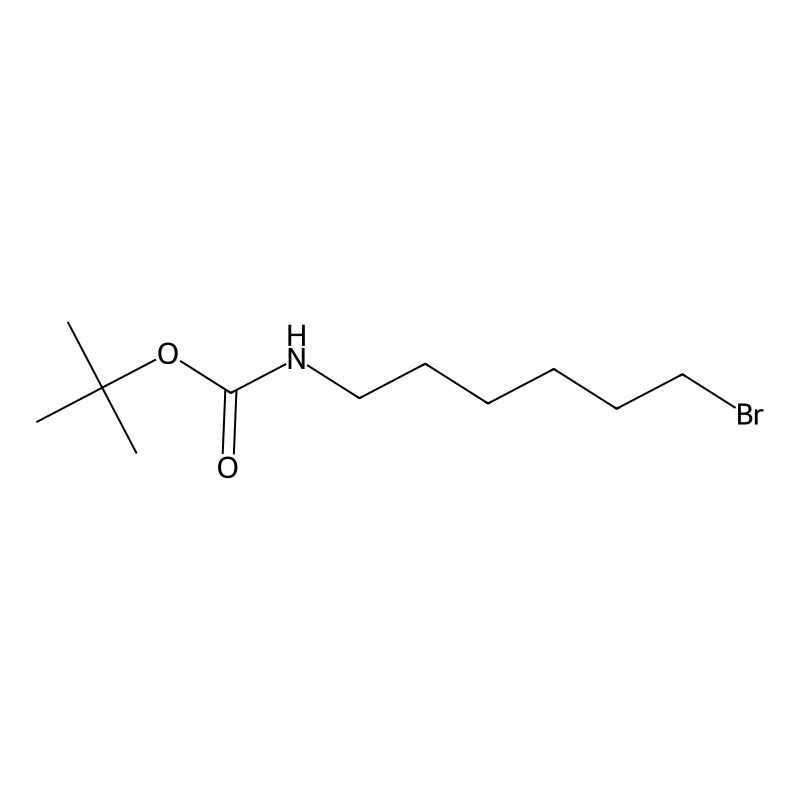

Boc-NH-C6-Br

Content Navigation

Unprotected 6-bromohexylamine leads to rapid self-alkylation and catastrophic yield loss. Boc-NH-C6-Br eliminates this by protecting the amine, enabling clean orthogonal deprotection. Key advantages: • Bromide leaving group ensures efficient SN2 coupling at mild conditions, avoiding degradation of sensitive pharmacophores. • C6 spacer optimizes spatial distance for PROTAC ternary complex formation, enhancing degradation efficiency. • Stable solid, ≥98% purity; shipped ambient, ready for immediate use in ADC payload assembly.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Boc-NH-C6-Br (tert-butyl (6-bromohexyl)carbamate, CAS 142356-33-0) is a highly versatile, heterobifunctional aliphatic linker fundamentally integrated into the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted covalent inhibitors. Featuring a six-carbon hydrophobic spacer, it provides an optimal balance of structural flexibility and spatial extension for protein-protein interaction bridging. The molecule is engineered with a primary bromide for efficient, mild nucleophilic substitution (SN2) and a tert-butyloxycarbonyl (Boc) protected amine that enables strict orthogonal deprotection. This precise functionalization makes it a critical procurement choice for discovery and process chemistry, ensuring high-fidelity conjugation between E3 ligase ligands and target-binding warheads without the handling liabilities of unprotected alkylamines .

Procurement Fit

Substituting Boc-NH-C6-Br with generic or unprotected analogs introduces severe processability failures. Utilizing unprotected 6-bromohexylamine hydrobromide causes the primary amine to rapidly undergo intra- and intermolecular self-alkylation with the primary bromide, leading to uncontrolled oligomerization and catastrophic yield losses during basic coupling steps. Furthermore, altering the leaving group compromises the synthesis route. A chloride analog (Boc-NH-C6-Cl) drastically reduces SN2 reactivity, forcing harsh thermal conditions (>100 °C) that can degrade sensitive pharmacophores. Conversely, the iodide analog (Boc-NH-C6-I), while highly reactive, suffers from poor shelf-life, light sensitivity, and a high propensity for basic elimination (E2) side reactions. Therefore, the Boc-protected bromide represents the exact chemical sweet spot for stability, reactivity, and batch-to-batch reproducibility [1].

Substitution Risk

Prevention of Self-Alkylation and Preservation of Monomeric Purity

Unprotected haloalkylamines are inherently unstable under basic coupling conditions due to rapid polymerization. Boc-NH-C6-Br eliminates this liability entirely. By masking the primary amine with a bulky, electron-withdrawing Boc group, the molecule maintains >98% monomeric purity during extended storage and enables highly controlled, mono-alkylated SN2 substitutions with yields frequently exceeding 90%. In contrast, attempting in situ generation and coupling of unprotected 6-bromohexylamine results in complex oligomeric mixtures and severely depressed yields of the target conjugate [1].

| Evidence Dimension | Monomeric stability and coupling yield |

| Target Compound Data | >98% purity, >90% targeted coupling yield |

| Comparator Or Baseline | Unprotected 6-bromohexylamine (Rapid oligomerization, low targeted yield) |

| Quantified Difference | Near-quantitative prevention of self-alkylation and polymerization |

| Conditions | Standard basic SN2 coupling (e.g., K2CO3, DMF) |

Eliminates the need for complex in situ protection steps, drastically reducing raw material waste and purification bottlenecks in PROTAC synthesis.

Optimal Leaving Group Reactivity for Sensitive Pharmacophores

The choice of halogen is critical for coupling complex, temperature-sensitive PROTAC warheads. Boc-NH-C6-Br provides an optimal reactivity profile, achieving >80% substitution yields with phenols and amines at mild temperatures (50–80 °C) within 12–18 hours. In direct contrast, the chloride analog (Boc-NH-C6-Cl) is insufficiently reactive, requiring extended heating or harsh iodide catalysis that risks degrading fragile heterocycles. The iodide analog, while reactive, is prone to base-catalyzed E2 elimination, reducing the yield of the desired SN2 product. The bromide strikes the necessary balance for high-throughput synthesis [1].

| Evidence Dimension | SN2 substitution efficiency vs. degradation/elimination |

| Target Compound Data | Smooth SN2 at 50-80 °C, high yield |

| Comparator Or Baseline | Boc-NH-C6-Cl (Requires >100 °C) / Boc-NH-C6-I (Prone to E2 elimination) |

| Quantified Difference | Avoids the >24h extended heating of chlorides and the elimination side-products of iodides |

| Conditions | Mild basic conditions (K2CO3, DMF) with sensitive nucleophiles |

Maximizes the throughput and yield of complex bifunctional degraders without subjecting expensive, sensitive pharmacophores to destructive thermal conditions.

Linker Length Optimization for Target Engagement (ΔTm)

In the design of bifunctional inhibitors and degraders, the aliphatic chain length directly dictates the spatial geometry and target engagement. Quantitative thermal shift assays (DSF) evaluating kinase inhibitors (e.g., targeting CK2α) demonstrate that six-carbon hexyl linkers derived from Boc-NH-C6-Br significantly outperform shorter analogs. Specifically, the C6 linkers boosted ΔTm shifts by 1.0 to 4.0 K compared to butyl (C4) or pentyl (C5) linkers. This indicates that the six-carbon spacer optimally spans the required protein interaction gap without introducing excessive entropic penalties [1].

| Evidence Dimension | Thermal shift (ΔTm) in target engagement |

| Target Compound Data | C6 linker (+1 to +4 K boost in ΔTm) |

| Comparator Or Baseline | C4 (butyl) or C5 (pentyl) linkers |

| Quantified Difference | 1.0 to 4.0 K increase in thermal stability of the protein-ligand complex |

| Conditions | Differential Scanning Fluorimetry (DSF) assay for bifunctional inhibitor binding |

Provides empirical justification for procuring the exact 6-carbon linker to maximize binding affinity and spatial geometry in targeted protein degraders.

≥95% (NMR)

Orthogonal Deprotection Efficiency in Multi-Step Workflows

Following the SN2 coupling of the bromide terminus, the amine must be revealed for subsequent conjugation. Boc-NH-C6-Br allows for rapid, quantitative (>99%) deprotection using standard acidic conditions (e.g., TFA/DCM at 0 °C to room temperature for 1 hour). This orthogonal approach is vastly superior to base-labile alternatives like Fmoc-NH-C6-Br, which can suffer from premature cleavage during the initial basic SN2 alkylation step, leading to unwanted polymerization and complex impurity profiles [1].

| Evidence Dimension | Deprotection orthogonality and yield |

| Target Compound Data | Stable to basic SN2, >99% acidic cleavage |

| Comparator Or Baseline | Fmoc-NH-C6-Br (Susceptible to premature basic cleavage) |

| Quantified Difference | Complete prevention of premature deprotection during basic coupling steps |

| Conditions | Basic SN2 coupling followed by TFA/DCM acidic cleavage |

Ensures seamless integration into standard peptide and PROTAC workflows, safeguarding overall yield during multi-step syntheses.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Utilizing the optimal C6 spacer to connect E3 ligase ligands (e.g., CRBN or VHL binders) with target protein warheads, maximizing target engagement (ΔTm) and degradation efficiency as demonstrated in kinase degrader development [1].

Development of Bifunctional Covalent Inhibitors

Serving as the core structural linchpin for inhibitors requiring precise spatial distances between a primary binding group and a reactive warhead, ensuring high-yield basic coupling without linker self-alkylation [1].

Antibody-Drug Conjugate (ADC) Non-Cleavable Linker Construction

Acting as a stable, non-cleavable aliphatic spacer to conjugate cytotoxic payloads to monoclonal antibodies, ensuring high systemic stability prior to cellular internalization and allowing orthogonal deprotection during payload assembly[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Explore Compound Types